Sodium 6-methoxypyridine-3-sulfinate
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Overview
Description
Sodium 6-methoxypyridine-3-sulfinate is a chemical compound that belongs to the class of pyridine sulfinates. Pyridine sulfinates are known for their utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a methoxy group at the 6th position and a sulfinate group at the 3rd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methoxypyridine-3-sulfinate typically involves the sulfonation of 6-methoxypyridine. One common method includes the reaction of 6-methoxypyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-methoxypyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: Under certain conditions, the sulfinate group can be reduced to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl halides are common, using reagents like aryl bromides and chlorides.
Major Products Formed:
Oxidation: Sodium 6-methoxypyridine-3-sulfonate.
Reduction: 6-methoxypyridine-3-thiol.
Substitution: Various arylated pyridine derivatives.
Scientific Research Applications
Sodium 6-methoxypyridine-3-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 6-methoxypyridine-3-sulfinate primarily involves its role as a nucleophile in chemical reactions. The sulfinate group can donate electrons to form bonds with electrophilic centers, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
- Sodium pyridine-3-sulfinate
- Sodium thiophene-2-sulfinate
- Sodium trifluoromethanesulfinate
- Sodium nitrobenzenesulfinate
Comparison: Sodium 6-methoxypyridine-3-sulfinate is unique due to the presence of the methoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to other sulfinates, it may offer distinct advantages in terms of stability and functional group compatibility .
Properties
Molecular Formula |
C6H6NNaO3S |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
sodium;6-methoxypyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO3S.Na/c1-10-6-3-2-5(4-7-6)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
MOAANVITCFHAAY-UHFFFAOYSA-M |
Canonical SMILES |
COC1=NC=C(C=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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